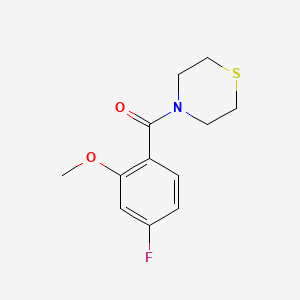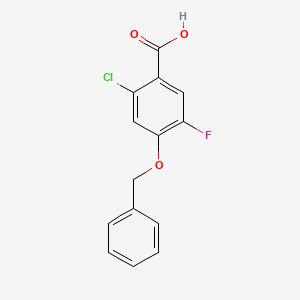
5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine: is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine typically involves the reaction of 3-fluoro-4-methoxyaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the aniline derivative reacts with a thioamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is used in assays to understand its interaction with various biological targets .
Medicine: In medicine, this compound is investigated for its potential as a therapeutic agent. Its derivatives are explored for their anticancer and antiviral activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s interaction with DNA and proteins can also lead to anticancer activities by inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine
- 5-(3-Fluoro-4-methylphenyl)thiazol-2-amine
- 5-(3-Fluoro-4-hydroxyphenyl)thiazol-2-amine
Uniqueness: 5-(3-Fluoro-4-methoxyphenyl)thiazol-2-amine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination enhances its biological activity and makes it a versatile compound for various applications. The fluorine atom increases the compound’s stability and lipophilicity, while the methoxy group enhances its solubility and reactivity .
Propriétés
Formule moléculaire |
C10H9FN2OS |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
5-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2OS/c1-14-8-3-2-6(4-7(8)11)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
Clé InChI |
ICXGCDFOFQNVGB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CN=C(S2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


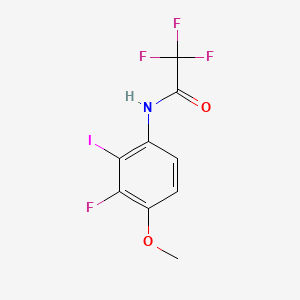
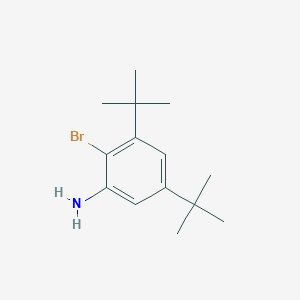

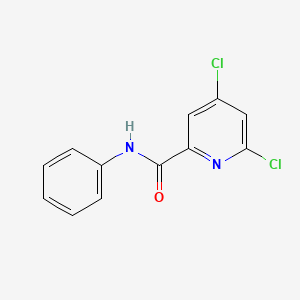
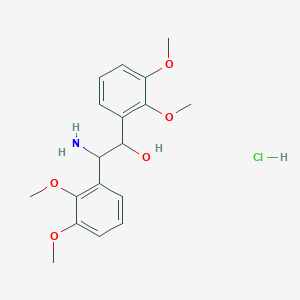
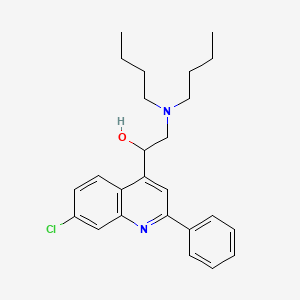
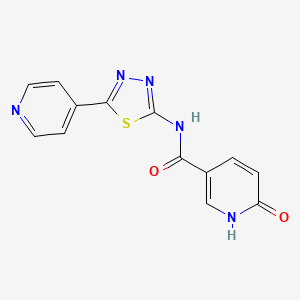
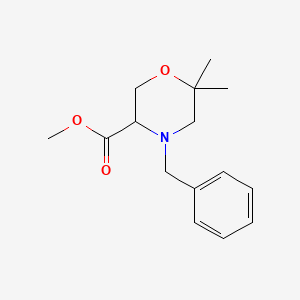
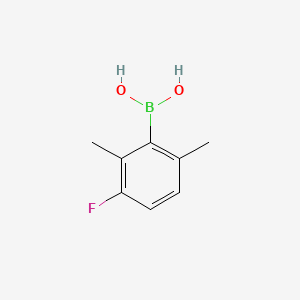
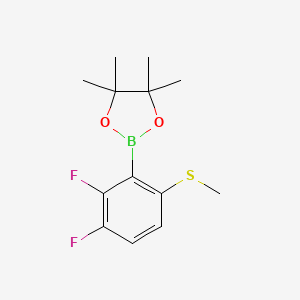
![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
